2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine
Description
Historical Context and Significance of the Pyrazolo[1,5-a]pyrimidine (B1248293) System
The study of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, with initial research focusing on their synthesis and fundamental chemical reactivity. nih.gov Over the decades, their pharmacological potential became increasingly evident, with studies in the 1980s and 1990s identifying them as potent inhibitors of various enzymes, particularly protein kinases. nih.gov This discovery solidified their importance in medicinal chemistry. nih.gov
The significance of this scaffold is underscored by its presence in numerous commercial molecules with diverse therapeutic applications, including sedative agents like Zaleplon and Indiplon, and anxiolytic agents such as Ocinaplon. mdpi.comrsc.org Furthermore, their biocompatibility and lower toxicity levels have contributed to their widespread use. researchgate.net In recent years, the pyrazolo[1,5-a]pyrimidine motif has also attracted attention in material science due to its notable photophysical and fluorescent properties. nih.govrsc.org
Structural Features and Core Heteroaromaticity
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar heterocyclic system composed of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring. nih.govmdpi.com This aromatic, bicyclic structure provides a stable and highly adaptable framework for chemical modifications. nih.gov The fusion of the π-excessive pyrazole ring and the π-deficient pyrimidine ring gives the core a unique π-amphoteric donor/acceptor character. rsc.org
Overview of Functionalized Pyrazolo[1,5-a]pyrimidine Derivatives in Academic Studies
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of a vast library of functionalized derivatives. nih.gov Academic research has extensively explored these derivatives for a multitude of applications, with a significant focus on their potential as therapeutic agents.
Synthesis Strategies: The most common and efficient route for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction of 3-aminopyrazoles with various 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, and β-ketonitriles. mdpi.comrsc.org Other synthetic strategies include multicomponent reactions, pericyclic reactions, and microwave-assisted synthesis, which offer efficient ways to produce highly substituted derivatives. nih.govnih.gov
Halogenated Derivatives: Halogenated pyrazolo[1,5-a]pyrimidines are particularly important as they serve as versatile intermediates for further chemical modifications through cross-coupling reactions. nih.gov Methods have been developed for the selective mono- and di-iodination of the pyrazolo[1,5-a]pyrimidine core by varying the ratio of the substrate to N-iodosuccinimide (NIS). tandfonline.comresearchgate.net More recent, environmentally friendly methods utilize potassium halide salts and a hypervalent iodine(III) reagent in water to achieve regioselective C3 halogenation. rsc.org Specifically, 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives can be synthesized in high yields through a one-pot cyclization/oxidative halogenation methodology using sodium iodide (NaI) and potassium persulfate (K2S2O8). nih.gov While direct synthesis of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine is not extensively detailed in the reviewed literature, the synthesis of related structures like 3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has been documented. cymitquimica.comchembk.com
Applications in Research: A primary area of investigation for functionalized pyrazolo[1,5-a]pyrimidines is in oncology. They have been identified as potent inhibitors of various protein kinases, which are key regulators in cellular signaling and are often dysregulated in cancers. rsc.orgresearchgate.net This has led to their development as potential anticancer agents. nih.govekb.eg
For instance, two of the three marketed drugs for NTRK fusion cancers, a type of solid tumor, feature a pyrazolo[1,5-a]pyrimidine nucleus. mdpi.comnih.gov The table below summarizes the activity of some functionalized pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors.
| Derivative Type | Target Kinase | Key Findings |
| Picolinamide-substituted | TrkA | Showed excellent enzymatic inhibition with IC50 values as low as 1.7 nM. mdpi.com |
| Macrocyclic derivatives | TrkA | Exhibited potent activity with IC50 values ranging from 1 to 100 nM. mdpi.com |
| 3-Aryl-5-amino derivatives | Pim-1 | Demonstrated nanomolar inhibitory activity. nih.gov |
| Indol-4-yl derivatives | PI3Kδ | Resulted in highly selective inhibitors with IC50 values in the low nanomolar range. nih.gov |
The research into pyrazolo[1,5-a]pyrimidine derivatives extends beyond cancer to include their potential as anti-inflammatory, antiviral, and antimicrobial agents. nih.govontosight.ai Their unique photophysical properties also make them promising candidates for the development of fluorescent probes and other materials. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6IN3 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2-iodo-7-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6IN3/c1-5-2-3-9-7-4-6(8)10-11(5)7/h2-4H,1H3 |
InChI Key |
FTJTYCNHFUSQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=CC(=NN12)I |
Origin of Product |
United States |
Chemical Reactivity and Post Synthetic Derivatization of 2 Iodo 7 Methylpyrazolo 1,5 a Pyrimidine
Reactivity of the C2-Iodine Moiety as a Synthetic Handle
The carbon-iodine bond at the C2 position is a highly effective synthetic handle, enabling the introduction of diverse functionalities through various metal-catalyzed and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)
The iodinated pyrazole (B372694) ring readily participates in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While direct studies on 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine are limited, extensive research on analogous 3-halo and other halosubstituted pyrazolo[1,5-a]pyrimidines demonstrates the synthetic utility of these transformations. nih.govnih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl iodide with an organoboron compound. For instance, the analogous 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives have been shown to undergo Suzuki coupling to produce 3-aryl substituted products. nih.gov Similarly, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been effectively coupled with a variety of aryl and heteroaryl boronic acids under microwave-assisted conditions, highlighting the feasibility of this reaction on the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govresearchgate.netrsc.org This suggests that this compound would be an excellent substrate for introducing diverse aryl and heteroaryl groups at the C2 position.
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides. Research has demonstrated that 3-iodo-pyrazolo[1,5-a]pyrimidines can be converted into 3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine derivatives through this method. nih.gov This transformation is crucial for introducing alkynyl moieties, which can serve as precursors for further functionalization or as key components in biologically active molecules and materials.
Heck Reaction: The Heck reaction allows for the formation of substituted alkenes from aryl halides. 3-Iodopyrazolo[1,5-a]pyrimidines have been successfully transformed into a series of 3-alkenyl-pyrazolo[1,5-a]pyrimidines using this palladium-catalyzed reaction, indicating its applicability for derivatizing the halogenated pyrazole ring. researchgate.net
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds by coupling aryl halides with amines. wikipedia.org While specific examples on the 2-iodo derivative are scarce, the Buchwald-Hartwig reaction has been successfully applied to other positions of the pyrazolo[1,5-a]pyrimidine scaffold. For instance, researchers have utilized this reaction on 5-chloro-pyrazolo[1,5-a]pyrimidine derivatives to introduce various benzimidazole (B57391) groups. nih.gov This powerful method allows for the facile synthesis of aryl amines, which are prevalent in pharmaceuticals. wikipedia.org
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Toluene/H₂O, 100 °C | 2-Methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine | 85% | nih.gov |
| Sonogashira | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, 60 °C | 2-Methyl-7-phenyl-3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine | 80% | nih.gov |
| Heck | 3-Iodo-7-aryl-pyrazolo[1,5-a]pyrimidine | Styrene | Pd(OAc)₂ | Et₃N, DMF, 100 °C | 3-Styryl-7-aryl-pyrazolo[1,5-a]pyrimidine | Good | researchgate.net |
| Buchwald-Hartwig | 5-Chloro-2-(hydroxymethyl)-7-morpholinopyrazolo[1,5-a]pyrimidine | 2-Ethyl-1H-benzimidazole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, o-xylene | 5-(2-Ethyl-1H-benzimidazol-1-yl) derivative | - | nih.gov |
Nucleophilic Substitution Reactions at C2
Direct nucleophilic aromatic substitution (SNA r) of the iodine at the C2 position is generally challenging. The pyrazole ring is an electron-rich five-membered heterocycle, which disfavors the addition-elimination mechanism required for SNA r. In contrast, halogens located on the electron-deficient pyrimidine (B1678525) ring, specifically at the C5 and C7 positions, are much more susceptible to nucleophilic displacement. nih.gov This difference in reactivity allows for selective functionalization of the pyrimidine portion of the scaffold without disturbing a C2-iodo substituent.
Reductive Dehalogenation Pathways
The C2-iodine bond can be removed through reductive dehalogenation to yield the parent 7-methylpyrazolo[1,5-a]pyrimidine. This can be a deliberate synthetic step or an unwanted side reaction during other transformations. For example, debromination has been observed as a competing pathway during Suzuki-Miyaura coupling reactions of 3-bromo-pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netrsc.org Standard reductive dehalogenation conditions, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or the use of reducing metals like zinc in acetic acid, are expected to be effective for this transformation. oregonstate.edu
Reactivity of the 7-Methyl Substituent
The methyl group at the C7 position of the pyrimidine ring offers another site for chemical modification, although it is generally less reactive than the C2-iodine moiety.
Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)
Furthermore, the methyl group could potentially undergo oxidation to an aldehyde or carboxylic acid under strong oxidizing conditions. Radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator, could also be a viable pathway to introduce a halogen, which can then be used for further substitutions, such as nucleophilic displacement to form hydroxymethyl or aminomethyl derivatives.
Advanced Derivatization Strategies for Structural Diversity
The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry and drug discovery, largely due to its synthetic tractability and its ability to interact with a wide range of biological targets. nih.govresearchgate.net Advanced strategies are employed to leverage this scaffold for the creation of large, diverse chemical libraries.
Combinatorial Synthesis and Library Generation based on the Pyrazolo[1,5-a]pyrimidine Scaffold
The amenability of the pyrazolo[1,5-a]pyrimidine core to various chemical transformations makes it an ideal candidate for combinatorial synthesis. acs.orgacs.org Solution-phase parallel synthesis has been effectively used to generate extensive libraries of pyrazolo[1,5-a]pyrimidine derivatives. acs.orgnih.gov
A common strategy involves a multicomponent reaction, typically the condensation of a 5-aminopyrazole with a β-dicarbonyl compound, to assemble the core structure. nih.gov By varying the substituents on both starting materials, a primary level of diversity is achieved. For an intermediate like this compound, the iodine at C2 serves as a key diversification point for subsequent reactions.
| Reactive Site | Reaction Type | Example Reagents/Catalysts | Introduced Diversity | Reference |
|---|---|---|---|---|
| C2-Iodo | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl, heteroaryl groups | rsc.org |
| C2-Iodo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups | rsc.org |
| C2-Iodo | Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino groups | rsc.org |
| C3-H | Direct C-H Functionalization | Various electrophiles, metal catalysts | Halogens, nitro, formyl, aryl groups | nih.govthieme-connect.de |
This multi-directional approach, combining variations in the initial core synthesis with subsequent functionalization at different positions (e.g., C2, C3, C6), allows for the rapid generation of thousands of distinct compounds for screening and optimization. acs.orgnih.gov
Click Chemistry Applications for Diversification
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and reliable method for molecular diversification. nih.gov This reaction forms a stable triazole linker, connecting the pyrazolo[1,5-a]pyrimidine core to other molecular fragments.
To utilize click chemistry with this compound, the molecule must first be functionalized with either an azide or a terminal alkyne.
Introduction of an Alkyne: The iodine at the C2 position can be readily converted to an alkyne via a Sonogashira coupling with a suitable acetylene partner, such as trimethylsilylacetylene, followed by deprotection.
Introduction of an Azide: While direct nucleophilic substitution of the C2-iodo group with an azide might be challenging, an alternative is to introduce a functional group at another position (e.g., a hydroxyl or haloalkyl group via C3 functionalization) that can be subsequently converted to an azide.
Once the azide- or alkyne-functionalized pyrazolo[1,5-a]pyrimidine is in hand, it can be "clicked" with a diverse panel of complementary alkynes or azides, respectively. This strategy has been explored for related heterocyclic systems, such as tetrazolo[1,5-a]pyrimidines, which exist in equilibrium with their 2-azidopyrimidine isomers and react readily with terminal alkynes to form triazole products. beilstein-archives.orgresearchgate.net This approach provides a powerful tool for rapidly linking the core scaffold to a wide range of building blocks, thereby expanding chemical space for drug discovery efforts.
Structural Characterization and Elucidation of 2 Iodo 7 Methylpyrazolo 1,5 a Pyrimidine and Its Derivatives
Spectroscopic Techniques for Structure Determination
Spectroscopic methods are indispensable for elucidating the molecular architecture of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and dynamic behavior in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of pyrazolo[1,5-a]pyrimidine derivatives in solution. researchgate.net By analyzing the spectra of ¹H (proton) and ¹³C (carbon-13) nuclei, chemists can map out the carbon-hydrogen framework of the molecule.
¹H and ¹³C NMR: The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment, providing crucial clues about their position within the heterocyclic ring system. For instance, in the ¹H NMR spectrum of the parent pyrazolo[1,5-a]pyrimidine, the protons on the pyrimidine (B1678525) ring (H-5 and H-7) can be distinguished from those on the pyrazole (B372694) ring (H-2 and H-3). researchgate.net The introduction of substituents, such as a methyl group at the C7 position, causes characteristic shifts in the signals of nearby protons and carbons. A simple method for distinguishing between 5-methyl and 7-methyl isomers is based on the chemical shift of the methyl group's carbon atom. researchgate.net
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are used to establish connectivity. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HETCOR spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of all resonances. researchgate.net
Dynamic NMR: This technique is employed to study dynamic processes such as conformational changes. For example, studies on the reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) derivatives to their tetrahydropyrazolo[1,5-a]pyrimidine counterparts have shown that the resulting bicyclic core can exist in different conformations. nih.gov NMR experiments, including Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons, estimate interproton distances, and analyze the conformational stability or lability of these systems in solution. nih.gov
Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Substituted Pyrazolo[1,5-a]pyrimidines
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2 | 8.50 | 146.43 | Chemical shifts can vary based on substituents. |
| H-3 | ~6.60 | ~100.79 | Often shows coupling to H-2. |
| H-5 | ~7.08 | 162.29 | Position is sensitive to substitution at C5 and C7. |
| H-6 | 7.08 | 110.64 | Often appears as a doublet. |
| 7-CH₃ | 2.69 | 16.53 | Characteristic shift for a methyl group at C7. nih.gov |
| 5-CH₃ | 2.56 | 24.50 | Differentiated from 7-CH₃ by its ¹³C chemical shift. researchgate.netnih.gov |
Data is illustrative and based on examples like ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. nih.gov Actual values will vary with the specific compound and solvent.
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (M⁺) and its fragments are measured. sapub.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the precise molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum offers structural insights. The pyrazolo[1,5-a]pyrimidine ring system is relatively stable, but it can undergo characteristic fragmentation upon electron impact. sapub.org The fragmentation pathways often involve the loss of substituents or the cleavage of the heterocyclic rings. For pyrimidine derivatives, fragmentation can be initiated by the elimination of side functional groups, followed by the decomposition of the pyrimidine ring itself. sapub.org Analysis of these fragment ions helps to confirm the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core.
Interactive Data Table: Common Fragmentation Patterns in Mass Spectrometry of Heterocyclic Compounds
| Process | Description | Example Fragment Lost |
| Molecular Ion (M⁺) | Represents the intact molecule with one electron removed. Its m/z value gives the molecular weight. | N/A |
| α-Cleavage | Bond cleavage adjacent to a heteroatom (e.g., nitrogen), often leading to a stable cation. | Alkyl radical (e.g., •CH₃) |
| Loss of Substituents | Simple cleavage of bonds connecting substituents to the aromatic ring. | Halogen radical (e.g., •I), Methyl radical (•CH₃) |
| Ring Cleavage | Fragmentation of the heterocyclic rings, often involving the loss of small neutral molecules. | HCN, N₂ |
These are general fragmentation principles; specific pathways depend on the compound's exact structure and ionization energy. uni-saarland.deyoutube.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. researchgate.net
The IR spectrum of a pyrazolo[1,5-a]pyrimidine derivative will show characteristic absorption bands corresponding to the vibrations of its structural components. For 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine, key absorptions would include C-H stretching from the methyl group and the aromatic rings, and C=C and C=N stretching vibrations characteristic of the fused heterocyclic system. researchgate.net The presence of other functional groups in derivatives, such as a cyano (C≡N) or carbonyl (C=O) group, would give rise to strong and easily identifiable absorption bands in their respective regions of the spectrum. researchgate.net
Interactive Data Table: Characteristic IR Absorption Frequencies for Pyrazolo[1,5-a]pyrimidine Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (Methyl) | Stretching | 2960 - 2850 |
| C=N | Stretching | 1630 - 1580 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| Cyano (C≡N) | Stretching | ~2230 |
| Carbonyl (C=O) | Stretching | ~1680 |
Data compiled from representative pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net
X-ray Crystallography and Single Crystal Diffraction Studies
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique is capable of establishing absolute stereochemistry and providing detailed data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
For novel pyrazolo[1,5-a]pyrimidine derivatives, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal for unambiguous structure confirmation. researchgate.net The resulting crystal structure reveals the planarity of the fused ring system and the orientation of its substituents. Studies on various substituted pyrazolo[1,5-a]pyrimidines have utilized this method to confirm their molecular structure and analyze crystal packing, which is influenced by intermolecular interactions such as π–π stacking and hydrogen bonding. researchgate.netiucr.org
Interactive Data Table: Example Crystallographic Data for a Pyrazolo[1,5-a]pyrimidine Derivative
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | A specific group describing the symmetry elements of the crystal. iucr.org |
| a (Å) | 8.123 | Length of the 'a' axis of the unit cell. |
| b (Å) | 15.456 | Length of the 'b' axis of the unit cell. |
| c (Å) | 9.789 | Length of the 'c' axis of the unit cell. |
| β (°) ** | 98.54 | Angle of the 'β' axis of the unit cell. |
| Volume (ų) ** | 1214.5 | The volume of a single unit cell. |
Data is illustrative and based on a representative structure like 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine. iucr.org Specific values are unique to each crystalline compound.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. chimicatechnoacta.ru
This method is crucial for verifying the empirical formula of a newly synthesized compound and serves as an important check of its purity. A close agreement between the found and calculated values provides strong evidence for the assigned structure and indicates that the sample is free from significant impurities. For halogen-containing compounds like this compound, analysis would also include the percentage of iodine.
Interactive Data Table: Example of Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 55.33 | 55.31 |
| Hydrogen (H) | 2.61 | 2.69 |
| Nitrogen (N) | 28.23 | 28.20 |
Data shown for a representative derivative, C₁₆H₉N₇O₃. chimicatechnoacta.ru A close match between calculated and found percentages confirms the empirical formula.
Computational and Theoretical Studies on 2 Iodo 7 Methylpyrazolo 1,5 a Pyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT; ab initio methods)
Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and reactivity of heterocyclic systems. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model various chemical phenomena with high accuracy.
The electronic structure of the pyrazolo[1,5-a]pyrimidine core is characterized by a fused bicyclic N-heterocycle that combines an electron-rich pyrazole (B372694) ring with a pyrimidine (B1678525) ring. This arrangement dictates the molecule's reactivity, particularly towards electrophiles. Molecular orbital calculations predict that electrophilic substitutions occur successively at the 3- and 6-positions in the parent pyrazolo[1,5-a]pyrimidine system. researchgate.netnii.ac.jp
For 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine, the substituents significantly modulate this inherent reactivity. The methyl group at the C7 position is an electron-donating group, which tends to increase the electron density in the pyrimidine ring. Conversely, the iodine atom at the C2 position, while being a deactivating group, directs electrophilic attack. DFT calculations are used to quantify these effects through various reactivity descriptors. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding charge transfer within the molecule. researchgate.net The molecular electrostatic potential (MEP) surface map can further identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. researchgate.net
| Descriptor | Predicted Value/Trend for this compound | Significance |
|---|---|---|
| HOMO Energy | Relatively high, indicating susceptibility to electrophilic attack. | Indicates the ability to donate electrons. |
| LUMO Energy | Low, indicating susceptibility to nucleophilic attack. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Moderate, suggesting good chemical stability and reactivity. | Relates to chemical reactivity and electronic transitions. |
| Electron Density | Highest at N1, followed by C3 and C6 positions. | Predicts sites for electrophilic substitution. researchgate.netnii.ac.jp |
| Molecular Electrostatic Potential (MEP) | Negative potential concentrated around the nitrogen atoms. | Identifies regions for non-covalent interactions and protonation. researchgate.net |
Pyrazolo[1,5-a]pyrimidine derivatives can exist in different tautomeric forms, particularly when substituted with hydroxyl or amino groups. For instance, compounds with a hydroxyl group at the C5 or C7 position can exhibit keto-enol tautomerism. nih.gov Computational studies are crucial for determining the relative stabilities of these tautomers. By calculating the total energies of the different forms using DFT or ab initio methods, the most stable tautomer in the gas phase or in solution can be identified. While this compound itself does not have substituents that lead to common tautomerism, understanding this phenomenon is vital for designing derivatives with specific functional groups.
Computational chemistry is instrumental in elucidating the mechanisms of reactions used to synthesize and functionalize pyrazolo[1,5-a]pyrimidines. For example, DFT calculations have been used to explore the reaction pathways for the synthesis of this scaffold via the condensation of 5-aminopyrazoles with various 1,3-bielectrophilic compounds. researchgate.net These studies can rationalize the observed product distributions and reaction conditions. A plausible mechanism for the BF3-mediated acetylation of the pyrazolo[1,5-a]pyrimidine core has been proposed based on DFT theoretical calculations. acs.org Such computational investigations can help optimize reaction conditions, predict potential byproducts, and guide the design of new synthetic routes.
One of the most significant applications of quantum chemical calculations for this class of compounds is the prediction and rationalization of regioselectivity in substitution reactions. rsc.org The orientation of substitution in pyrazolo[1,5-a]pyrimidines is strongly dependent on the reagents and reaction conditions. nii.ac.jp
Electrophilic Substitution : Molecular orbital calculations accurately predict that electrophilic attack, such as nitration and bromination, preferentially occurs at the C3 position of the electron-rich pyrazole ring. researchgate.netnii.ac.jpresearchgate.net If the C3 position is blocked, substitution may occur at the C6 position. For instance, the reaction of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine with N-bromosuccinimide leads to exclusive C3 bromination. researchgate.net
Influence of Substituents : In this compound, the existing substituents would direct further reactions. The iodine at C2 would sterically and electronically influence substitution at the adjacent C3 position, while the methyl group at C7 would activate the pyrimidine ring. DFT calculations can model the transition states for substitution at different positions to predict the most favorable outcome. rsc.org
| Reaction | Predicted Primary Site of Attack | Computational Rationale |
|---|---|---|
| Nitration | C3 (with HNO₃/H₂SO₄) or C6 (with HNO₃/Ac₂O) researchgate.netnii.ac.jp | Based on calculated electron densities and stability of the sigma complex intermediate. |
| Bromination | C3 researchgate.netnii.ac.jpresearchgate.net | The C3 position is the most nucleophilic site. |
| Acetylation | C3 acs.org | DFT calculations support a mechanism favoring substitution at the C3 position. |
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. While specific MD studies on this compound are not widely reported, this technique is highly relevant for its derivatives, especially in the context of medicinal chemistry.
For example, MD simulations can be employed to study how pyrazolo[1,5-a]pyrimidine-based inhibitors bind to the active sites of enzymes like cyclin-dependent kinase 2 (CDK2). researchgate.net These simulations reveal the stability of the ligand-protein complex, key hydrogen bonding interactions, and hydrophobic contacts that are crucial for binding affinity. researchgate.net Such studies demonstrate that these derivatives can be stabilized in specific conformations within the binding pocket. researchgate.net This information is invaluable for designing more potent and selective inhibitors.
In Silico Modeling for Structural Insights
In silico modeling encompasses a range of computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, that are used to predict the biological activity of compounds and guide drug discovery efforts. johnshopkins.edu Pyrazolo[1,5-a]pyrimidine is a well-known scaffold for developing inhibitors of various protein kinases. nih.govmdpi.com
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor. For pyrazolo[1,5-a]pyrimidine derivatives, docking studies have been performed to investigate their binding modes with targets like CDK2 and carbonic anhydrase. researchgate.netmdpi.com These studies help to understand the structural basis of their inhibitory activity and rationalize structure-activity relationships (SAR). mdpi.com
QSAR : QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For pyrazolo[1,5-a]pyrimidines, 3D-QSAR analyses have been conducted to identify the key structural features required for potent CDK2 inhibition. researchgate.net These models can then be used to predict the activity of new, unsynthesized analogs, thereby accelerating the drug discovery process.
ADMET Prediction : In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.gov For various pyrazolo[1,5-a]pyrimidine derivatives, computational predictions have confirmed that they generally fall within the acceptable ranges set by Lipinski's rule of five for drug-likeness. nih.govnih.gov
These computational approaches are essential for the rational design of novel this compound derivatives with desired biological activities.
Conformational Analysis
Theoretical studies on related substituted pyrazolo[1,5-a]pyrimidine systems suggest that the fused ring core has a high degree of rigidity. nih.gov However, dearomatization of the pyrimidine ring, as seen in tetrahydropyrazolo[1,5-a]pyrimidine derivatives, introduces significant conformational lability. researchgate.netmdpi.com In the case of this compound, the aromatic nature of the bicyclic system is expected to maintain a largely planar geometry for the core structure.
The primary conformational freedom in this compound would arise from the rotation of the methyl group at the C7 position. The energy barrier for the rotation of a methyl group is typically low, and it is expected to freely rotate under normal conditions. The orientation of the iodine atom at the C2 position is fixed by its bond to the pyrazole ring.
Computational modeling, such as Density Functional Theory (DFT), could provide precise details on the planarity of the bicyclic system and the rotational barrier of the methyl group. Such calculations would typically involve geometry optimization to find the lowest energy conformation and frequency calculations to confirm it as a true minimum on the potential energy surface.
Table 1: Predicted Conformational Properties of this compound
| Molecular Feature | Predicted Conformational Behavior | Basis of Prediction |
| Pyrazolo[1,5-a]pyrimidine Core | Largely planar and rigid | Aromatic nature of the fused rings nih.gov |
| C7-Methyl Group | Free rotation around the C-C bond | Low rotational energy barrier for methyl groups |
| C2-Iodine Atom | Fixed orientation relative to the ring | Covalent bond to the pyrazole ring |
Inter- and Intramolecular Interactions (e.g., Halogen Bonding involving the C2-Iodine)
The iodine atom at the C2 position of this compound introduces the potential for significant and highly directional non-covalent interactions, most notably halogen bonding.
Halogen Bonding:
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The iodine atom, being large and polarizable, is a particularly effective halogen bond donor. The C2-I bond is expected to have a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-I bond, which can interact favorably with electron-rich atoms like nitrogen, oxygen, or even another halogen atom.
In the solid state, this compound could exhibit intermolecular halogen bonds of the C-I···N or C-I···I type. The nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring in neighboring molecules are potential halogen bond acceptors. X-ray crystallographic studies on related halogenated pyrazolo[1,5-a]pyrimidines have shown the presence of intermolecular halogen bonds that play a crucial role in the crystal packing. researchgate.net For instance, studies on other iodo-substituted heterocyclic compounds have demonstrated the formation of strong C-I···N halogen bonds that dictate the supramolecular assembly.
Other Inter- and Intramolecular Interactions:
Besides halogen bonding, other non-covalent interactions can also influence the structure and properties of this compound.
π-π Stacking: The planar aromatic pyrazolo[1,5-a]pyrimidine core can participate in π-π stacking interactions with adjacent molecules in the crystal lattice. These interactions are a significant cohesive force in the solid state of many aromatic compounds.
C-H···N and C-H···π Interactions: The hydrogen atoms of the methyl group and the aromatic rings can act as weak hydrogen bond donors, forming C-H···N interactions with the nitrogen atoms of the pyrimidine or pyrazole rings of neighboring molecules, or C-H···π interactions with the aromatic system.
Intramolecular Interactions: While less common in such a rigid system, weak intramolecular interactions might occur. For instance, a very weak interaction between the iodine atom and a nearby nitrogen atom within the same molecule could exist, although this is less likely given the geometry of the pyrazolo[1,5-a]pyrimidine ring system. Studies on other substituted pyrazolo[1,5-a]pyrimidines have noted intramolecular interactions between substituents and ring nitrogen atoms. researchgate.net
Table 2: Potential Inter- and Intramolecular Interactions in this compound
| Interaction Type | Description | Potential Significance |
| Intermolecular | ||
| Halogen Bonding (C-I···N) | Interaction between the iodine atom and a nitrogen atom of a neighboring molecule. | Strong, directional interaction influencing crystal packing. |
| Halogen Bonding (C-I···I) | Interaction between the iodine atoms of two adjacent molecules. | Can contribute to the overall stability of the crystal lattice. |
| π-π Stacking | Stacking of the aromatic pyrazolo[1,5-a]pyrimidine rings. | A significant cohesive force in the solid state. |
| C-H···N Hydrogen Bonding | Weak hydrogen bonds between C-H groups and nitrogen atoms. | Contribute to the stabilization of the crystal structure. |
| C-H···π Interactions | Weak interactions between C-H groups and the aromatic π-system. | Further stabilize the molecular packing. |
| Intramolecular | ||
| Weak van der Waals forces | General non-specific interactions between atoms within the molecule. | Contribute to the overall conformational stability. |
Applications in Chemical Synthesis As an Intermediate
Role as a Versatile Building Block for Complex Heterocyclic Architectures
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine is an exemplary building block for constructing elaborate heterocyclic systems, primarily due to the reactivity of the carbon-iodine bond. This bond is highly susceptible to participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions enable the introduction of a wide array of substituents at the 2-position, significantly increasing molecular complexity and diversity.
The utility of halogenated pyrazolo[1,5-a]pyrimidines in cross-coupling reactions is well-documented. nih.gov For instance, Suzuki, Negishi, and Stille couplings are frequently employed to attach aryl, heteroaryl, or alkyl groups. nih.govresearchgate.net The presence of the iodine atom on the pyrazole (B372694) moiety of the fused system allows for regioselective functionalization, which is a key strategy in the multi-step synthesis of complex targets.
Table 1: Examples of Cross-Coupling Reactions on Halogenated Pyrazolo[1,5-a]pyrimidine (B1248293) Cores
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl boronic acids, Pd catalyst, Base | 2-Aryl/Heteroaryl-7-methylpyrazolo[1,5-a]pyrimidines | Forms C-C bonds, introduces diverse aromatic systems. nih.gov |
| Liebeskind-Srogl Coupling | Thioesters, Pd/Cu catalyst | 2-Acyl-7-methylpyrazolo[1,5-a]pyrimidines | Allows for desulfitative C-C bond formation under neutral conditions. nih.gov |
The ability to selectively modify the C2 position, while the rest of the scaffold remains intact, is critical. This regioselectivity allows chemists to design and execute synthetic routes that build molecular complexity in a controlled manner, leading to novel fused heterocyclic systems with potential applications in various fields of chemistry. nih.gov
Precursor for Advanced Organic Materials and Functional Molecules
The pyrazolo[1,5-a]pyrimidine scaffold is not only significant in medicinal chemistry but also in materials science, where its derivatives have been investigated for their photophysical properties. mdpi.comresearchgate.net As a key intermediate, this compound is a precursor for molecules designed to have specific electronic and optical characteristics.
By leveraging cross-coupling reactions, functional groups that influence the molecule's absorption and emission spectra can be appended at the 2-position. For example, introducing conjugated aryl or heteroaryl systems can extend the π-system of the molecule, leading to changes in its fluorescent properties. This makes the scaffold a target for developing organic fluorophores. researchgate.net
Furthermore, the pyrazolo[1,5-a]pyrimidine core is a cornerstone for the development of potent and selective kinase inhibitors, which are crucial in targeted cancer therapy. nih.govrsc.orgnih.gov The synthesis of these complex inhibitors often involves the functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine ring. The 2-iodo derivative provides a convenient handle for introducing moieties that can interact with specific amino acid residues in the kinase active site. nih.gov For example, the synthesis of selective PI3Kδ inhibitors and Pim-1 inhibitors has been achieved using substituted pyrazolo[1,5-a]pyrimidine scaffolds. nih.govnih.gov
Table 2: Functional Molecules Derived from Pyrazolo[1,5-a]pyrimidine Intermediates
| Class of Molecule | Synthetic Strategy | Application |
|---|---|---|
| Kinase Inhibitors | Cross-coupling to introduce amine or aryl functionalities. nih.govnih.gov | Targeted cancer therapy (e.g., Pim-1, Flt-3, PI3Kδ inhibitors). nih.govnih.gov |
| Organic Fluorophores | Introduction of extended π-systems via Suzuki or Sonogashira coupling. researchgate.net | Fluorescent probes for bio-imaging, components for organic electronic devices. researchgate.net |
Enabling Scaffold for Mechanistic Organic Chemistry Studies
The well-defined structure of this compound makes it an excellent platform for studying the mechanisms of organic reactions, particularly those involving heterocyclic compounds. The distinct electronic nature of the pyrazole and pyrimidine (B1678525) rings, along with the influence of the substituents, dictates the regioselectivity of further chemical transformations.
Researchers can use this compound to investigate the relative reactivity of different positions on the heterocyclic core. For example, studies on the halogenation of pyrazolo[1,5-a]pyrimidines have shown that the C3 position is highly susceptible to electrophilic attack. researchgate.net By starting with a molecule where the C2 and C7 positions are already defined, the study of reactions at other sites like C3, C5, and C6 becomes more straightforward.
The compound allows for the systematic evaluation of how electronic and steric factors influence the outcome of reactions. For instance, the electron-withdrawing nature of the iodine atom at C2 and the electron-donating nature of the methyl group at C7 have opposing effects on the electron density of the ring system, influencing the regioselectivity of subsequent functionalization attempts. This makes it a valuable tool for probing reaction mechanisms and developing predictive models for reactivity in complex heterocyclic systems.
Structure Activity Relationship Sar Studies on Derivatives of 2 Iodo 7 Methylpyrazolo 1,5 a Pyrimidine
Impact of Substitutions at C2, C7, and other Positions on Molecular Interactions
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.gov Modifications at the C2, C7, and other positions such as C3, C5, and C6 can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov
Substitutions at the C2-position: The C2 position, initially bearing an iodine atom in the parent compound, is a key site for modification. The introduction of an amino group at this position has been shown to enhance inhibitory activity against certain kinases. mdpi.com For instance, in a series of pyrazolo[1,5-a]pyrimidine derivatives targeting cyclin-dependent kinase 2 (CDK2), a free amino group at C2 was found to be important for binding to the essential amino acid Leu83 in the phosphate-binding area of the enzyme. ekb.eg
Substitutions at the C7-position: The C7 position, occupied by a methyl group in the parent structure, is another critical point for structural variation. The introduction of a morpholine (B109124) ring at the C7 position is a common strategy in the design of PI3Kδ inhibitors, as the oxygen atom of the morpholine group can form a crucial hydrogen bond with Val-828 in the hinge region of the enzyme. nih.govmdpi.com In another study, 7-aminopyrazolo[1,5-a]pyrimidines have been developed as potent multitargeted receptor tyrosine kinase inhibitors. mdpi.com
Substitutions at other positions:
C3-position: Modifications at the C3 position have been shown to be crucial for achieving high activity against TrkA kinase. mdpi.com The introduction of a nitrile substitution at this position has been found to significantly enhance the activity of NTRK1 inhibitors. mdpi.com
C5-position: The C5 position is another key site for introducing diversity. For example, the substitution of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the C5 position has been shown to increase Trk inhibition activity. mdpi.com In the context of PI3Kδ inhibitors, the introduction of benzimidazole (B57391) derivatives at the C5 position has led to potent and selective compounds. mdpi.com
C6-position: The addition of a fluorine atom at the C6 position has been shown to contribute to maximizing the activity of NTRK1 inhibitors. mdpi.com
The following table summarizes the impact of various substitutions on the activity of pyrazolo[1,5-a]pyrimidine derivatives.
| Position | Substituent | Target | Effect on Activity | Reference |
| C2 | Amino group | CDK2 | Enhanced binding | ekb.eg |
| C7 | Morpholine | PI3Kδ | Forms hydrogen bond, crucial for activity | nih.govmdpi.com |
| C7 | Amino group | Receptor Tyrosine Kinases | Potent inhibition | mdpi.com |
| C3 | Nitrile | NTRK1 | Significantly enhanced activity | mdpi.com |
| C3 | Pyrazole-3-carbonitrile, Triazole | TrkA | High activity | mdpi.com |
| C5 | 2,5-difluorophenyl-substituted pyrrolidine | Trk | Increased inhibition | mdpi.com |
| C5 | Benzimidazole derivatives | PI3Kδ | Potent and selective inhibition | mdpi.com |
| C6 | Fluorine | NTRK1 | Maximized activity | mdpi.com |
Ligand Design Principles Derived from Structural Modifications of the Pyrazolo[1,5-a]pyrimidine Scaffold
The extensive SAR studies on pyrazolo[1,5-a]pyrimidine derivatives have led to the establishment of key ligand design principles for developing potent and selective inhibitors for various biological targets. mdpi.comnih.gov
One of the fundamental principles is the strategic use of the pyrazolo[1,5-a]pyrimidine core as a scaffold to orient substituents in a way that maximizes interactions with the target protein. nih.gov The planar and rigid nature of this fused ring system makes it an ideal platform for chemical modifications. nih.gov
For kinase inhibitors, a common design strategy involves introducing substituents that can interact with the hinge region of the ATP-binding pocket. For example, the N2 of the pyrazolo[1,5-a]pyrimidine core and a C7 NH group can interact with the hinge region of CK2 kinase. nih.gov Similarly, the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue in Trk kinases. mdpi.com
The concept of conformational constraint is also a valuable design principle. For instance, in the design of CK2 inhibitors, the introduction of an ortho-substituent on an anilino group was proposed to sterically reinforce a cisoid amide geometry, which is the conformation required for recognition by the kinase. This preorganization of the ligand in a binding-competent conformation is thought to decrease the entropy loss upon binding, leading to higher affinity. nih.gov
Chemoinformatics and QSAR Approaches in Derivative Design
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies play a significant role in the rational design of novel pyrazolo[1,5-a]pyrimidine derivatives. These computational approaches are used to explore the structural requirements for a specific biological activity and to predict the activity of new compounds before their synthesis.
QSAR studies have been performed on pyrazolo[1,5-a]pyrimidine derivatives to understand the structural features that govern their activity as Pim-1/2 kinase inhibitors. researchgate.net In one such study, stepwise multiple linear regression was used to develop QSAR models that highlighted the importance of certain physicochemical properties, such as I-state and polarizability, in explaining the Pim-1 selectivity of these compounds over Pim-2 kinases. researchgate.net
Molecular docking is another powerful chemoinformatic tool used to study the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active site of their target proteins. ekb.eg Docking studies have been used to investigate the binding of these compounds to the CDK2 enzyme, revealing that a free amino group in the synthesized compounds was expected to bind to the essential amino acid Leu83 in the phosphate-binding area. ekb.eg These computational insights can guide the design of new derivatives with improved binding affinity.
Virtual screening, based on homology models of target proteins, has also been successfully employed to identify novel pyrazolo[1,5-a]pyrimidine-based antagonists for the aryl hydrocarbon receptor. rsc.org
Understanding Chemical Selectivity through Structural Variation
Achieving selectivity is a major challenge in drug design, especially for kinase inhibitors, due to the high degree of similarity in the ATP-binding sites across the kinome. Structural variation of the pyrazolo[1,5-a]pyrimidine scaffold is a key strategy to enhance selectivity. rsc.org
SAR studies have demonstrated that even minor structural modifications can lead to significant changes in selectivity. For example, in a series of Pim-1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, it was shown that these compounds were selective for Pim-1 over Pim-2, with most of them having low micromolar IC50 values against Pim-2. nih.gov The selectivity of the pyrazolo[1,5-a]pyrimidine core for Pim-1 was confirmed against a large panel of oncogenic kinases. nih.gov
In the development of PI3Kδ inhibitors, careful selection of substituents at the C5 position of the pyrazolo[1,5-a]pyrimidine core was crucial for achieving high selectivity against other PI3K isoforms. mdpi.com For instance, a 2-difluoromethylbenzimidazole derivative was identified as a potent PI3Kδ inhibitor with poor selectivity toward the alpha isoform, indicating that further structural modifications were needed to improve selectivity. mdpi.com
The following table illustrates how structural variations can influence the selectivity of pyrazolo[1,5-a]pyrimidine derivatives.
| Scaffold Modification | Target | Selectivity Profile | Reference |
| Pyrazolo[1,5-a]pyrimidine core | Pim-1 | Selective over Pim-2 and a panel of 119 oncogenic kinases | nih.gov |
| 5-(2-difluoromethylbenzimidazolyl)-pyrazolo[1,5-a]pyrimidine | PI3Kδ | Moderate selectivity against PI3Kα | mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine, and how does regioselectivity influence yield?
- Methodological Answer : Regioselective iodination of pyrazolo[1,5-a]pyrimidines is achieved using hypervalent iodine reagents (e.g., N-iodosuccinimide) under mild conditions. For 2-methyl-7-phenyl derivatives, optimal yields (83–95%) are obtained in acetonitrile at 80°C for 12 hours. Regioselectivity at the C3 position is driven by electron density modulation from substituents on the aryl ring. Characterization via -NMR and -NMR confirms product purity . Alternative routes involve halogenation of precursor pyrazolo[1,5-a]pyrimidines using silylformamidine intermediates, followed by crystallization from hexane .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- -NMR : Confirm aromatic proton environments (e.g., deshielding effects from iodine).
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values.
- Elemental Analysis : Match experimental C/H/N percentages to calculated values (e.g., <0.3% error) .
- X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
Q. What solvents and reaction conditions minimize side products during functionalization?
- Methodological Answer : Polar aprotic solvents (DMF, acetonitrile) enhance solubility and reaction efficiency. For amine coupling (e.g., 7-amino derivatives), ethanol or pyridine at reflux (80–100°C, 5–6 hours) prevents decomposition. Acidic workup (HCl) neutralizes excess reagents, while crystallization from ethanol/water mixtures isolates pure products .
Advanced Research Questions
Q. How do electron-withdrawing/donating substituents affect the reactivity of pyrazolo[1,5-a]pyrimidine during halogenation?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO, –CF) deactivate the pyrimidine ring, requiring harsher conditions (e.g., elevated temperatures, longer reaction times) but improve regioselectivity at C3. Conversely, electron-donating groups (–OMe, –Me) accelerate iodination but may necessitate stoichiometric iodine control to avoid over-halogenation. Kinetic studies via -NMR monitoring can quantify substituent effects .
Q. What strategies resolve contradictory data in biological activity studies of pyrazolo[1,5-a]pyrimidine analogs?
- Methodological Answer : Discrepancies in IC values or receptor binding profiles often arise from:
- Purity issues : Re-evaluate compounds via HPLC (≥95% purity) and DSC (melting point consistency).
- Assay variability : Standardize protocols (e.g., Pf-dihydroorotate dehydrogenase inhibition assays at pH 7.4).
- Structural analogs : Compare with literature derivatives (e.g., 7-arylaminopyrazolo[1,5-a]pyrimidines) to identify critical pharmacophores .
Q. Can computational modeling predict the regioselectivity of halogenation in pyrazolo[1,5-a]pyrimidine scaffolds?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Fukui indices identify nucleophilic sites (C3 > C5 in iodination). Molecular docking with hypervalent iodine reagents validates regiochemical outcomes. Compare computed vs. experimental -NMR shifts to refine models .
Q. How do steric effects influence the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Bulky substituents at C7 (e.g., trifluoromethyl, benzamido) hinder cyclization steps. Mitigate steric hindrance by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
